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molecular formula C5H5Cl3O4 B8315022 2,2,2-Trichloroethyl hydrogen malonate

2,2,2-Trichloroethyl hydrogen malonate

Cat. No. B8315022
M. Wt: 235.44 g/mol
InChI Key: WFZZGIUTHGKRQV-UHFFFAOYSA-N
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Patent
US04572907

Procedure details

A mixture of finely powdered malonic acid (10.4 g, 0.1 mol), 2,2,2-trichloroethanol (9.6 mL, 0.1 mol) and p-toluenesulfonic acid monohydrate (570 mg, 3% in benzene (30 mL) was stirred under azeotropic reflux for 26 hours, then cooled at room temperature. The unreacted malonic acid (4.6 g) was filtered and washed with benzene (2×10 mL). Water (50 mL) was added to the filtrate followed by portionwise addition of sodium bicarbonate until a basic pH was reached. The aqueous phase was decanted, washed with ether (3×50 mL), then acidified with concentrated aqueous HCl and extracted with methylene chloride (4×50 mL). The combined extracts were washed with brine (25 mL), dried over MgSO4, filtered and evaporated in vacuo to give 2,2,2-trichloroethyl hydrogen malonate (4.34 g, 18.4 mmol, 18%) that slowly crystallized; m.p. 42°-43°; NMR (CDCl3): δ11.0 (S, CO2H), 4.83 (S, --OCH2CCl3 ), 3.61 (S, --O2C--CH2CO2 --).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([OH:5])=[O:4].[Cl:8][C:9]([Cl:13])([Cl:12])[CH2:10]O.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[C:1]([O:7][CH2:10][C:9]([Cl:13])([Cl:12])[Cl:8])(=[O:6])[CH2:2][C:3]([OH:5])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
9.6 mL
Type
reactant
Smiles
ClC(CO)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under azeotropic reflux for 26 hours
Duration
26 h
FILTRATION
Type
FILTRATION
Details
The unreacted malonic acid (4.6 g) was filtered
WASH
Type
WASH
Details
washed with benzene (2×10 mL)
ADDITION
Type
ADDITION
Details
Water (50 mL) was added to the filtrate
ADDITION
Type
ADDITION
Details
followed by portionwise addition of sodium bicarbonate until a basic pH
CUSTOM
Type
CUSTOM
Details
The aqueous phase was decanted
WASH
Type
WASH
Details
washed with ether (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (4×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)O)(=O)OCC(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.4 mmol
AMOUNT: MASS 4.34 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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